molecular formula C7H14N4O B13632331 3-Amino-3-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)propan-1-ol

3-Amino-3-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)propan-1-ol

Cat. No.: B13632331
M. Wt: 170.21 g/mol
InChI Key: KLBDQTUHAFZXLT-UHFFFAOYSA-N
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Description

3-Amino-3-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)propan-1-ol is a nitrogen-containing heterocyclic compound featuring a 1,2,4-triazole ring substituted with two methyl groups at the 1- and 3-positions. The propan-1-ol backbone is functionalized with an amino group at the 3-position, adjacent to the triazole moiety.

Properties

Molecular Formula

C7H14N4O

Molecular Weight

170.21 g/mol

IUPAC Name

3-amino-3-(2,5-dimethyl-1,2,4-triazol-3-yl)propan-1-ol

InChI

InChI=1S/C7H14N4O/c1-5-9-7(11(2)10-5)6(8)3-4-12/h6,12H,3-4,8H2,1-2H3

InChI Key

KLBDQTUHAFZXLT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=N1)C(CCO)N)C

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced at various positions on the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various halides and nucleophiles can be used to introduce new groups onto the triazole ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Amino-3-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)propan-1-ol has several scientific research applications:

Comparison with Similar Compounds

Triazole-Containing Propanol Derivatives

Example Compound : 3-(3-Methyl-1H-1,2,4-triazol-5-yl)propan-1-ol hydrochloride ()

  • Structural Differences: The triazole ring here is substituted with a single methyl group (vs. 1,3-dimethyl in the target compound). The propanol chain lacks the 3-amino group present in the target compound.
  • Physicochemical Properties : The hydrochloride salt form () likely enhances solubility in polar solvents compared to the free base form of the target compound.

Aromatic Amino Propanols

Example Compound: 3-Amino-3-(2-aminophenyl)propan-1-ol ()

  • Structural Differences: Replaces the triazole ring with a 2-aminophenyl group.
  • Hazard Profile : Exhibits acute oral toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) . Similar hazards may apply to the target compound, but direct data are unavailable.
  • Molecular Weight : 166.22 g/mol (C₉H₁₄N₂O) vs. an estimated ~209 g/mol for the target compound (assuming C₈H₁₅N₅O).

Triazole-Phenol Derivatives

Example Compound: 2-Amino-5-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)phenol ()

  • Structural Differences: Features a phenol ring instead of a propanol chain.
  • Molecular Formula : C₁₀H₁₂N₄O (204.23 g/mol) vs. C₈H₁₅N₅O for the target compound.
  • Functional Implications: The phenolic –OH group may confer stronger hydrogen-bonding capacity compared to the propanol –OH, influencing solubility and target interactions.

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Formula Notable Properties/Activities Reference
Target Compound Propanol + triazole 1,3-Dimethyltriazole, 3-amino C₈H₁₅N₅O* Unknown (inferred bioactivity) N/A
3-(3-Methyl-1H-1,2,4-triazol-5-yl)propan-1-ol HCl Propanol + triazole 3-Methyltriazole, HCl salt C₆H₁₂ClN₃O Enhanced solubility (salt form)
3-Amino-3-(2-aminophenyl)propan-1-ol Propanol + benzene 2-Aminophenyl C₉H₁₄N₂O Acute toxicity, skin/eye irritation
2-Amino-5-(1,3-dimethyltriazol-5-yl)phenol Phenol + triazole 1,3-Dimethyltriazole C₁₀H₁₂N₄O Strong hydrogen-bonding capacity
Imidazolylindol-propanol Propanol + imidazole Indole, imidazole Not provided Antifungal (MIC = 0.001 µg/mL)

*Estimated based on structural analogy.

Key Research Findings and Implications

Structural-Activity Relationships: The 1,3-dimethyltriazole group in the target compound may enhance metabolic stability compared to monosubstituted triazoles (e.g., ) due to reduced oxidative degradation . The absence of aromatic rings (e.g., phenol in ) could lower cytotoxicity compared to phenolic analogs but may reduce target affinity.

Synthetic Considerations :

  • Refluxing with triethylamine or hydrazine hydrate (common in ) is a plausible route for synthesizing the target compound, though specific conditions are undocumented.

Biological Potential: Triazole derivatives are established in both antifungal () and anticancer () contexts, suggesting the target compound warrants testing in these areas.

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